molecular formula C8H6BrFO3 B3277963 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid CAS No. 668969-65-1

2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid

Cat. No. B3277963
CAS RN: 668969-65-1
M. Wt: 249.03 g/mol
InChI Key: NBFQNWARILQXCW-UHFFFAOYSA-N
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Description

“2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid” is an organic compound with the molecular formula C8H6BrFO2 . It has an average mass of 233.034 Da and a monoisotopic mass of 231.953506 Da .


Synthesis Analysis

While specific synthesis methods for “2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid” were not found, a related compound, “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone”, was synthesized using an unreported method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid” is characterized by the presence of a bromine and a fluorine atom on the benzene ring . The compound’s structure was confirmed using single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 233.04 . The InChI code for the compound is 1S/C8H6BrFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFQNWARILQXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257994
Record name 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid

CAS RN

668969-65-1
Record name 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668969-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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